PGF2alpha-1,9-lactone

Descripción general

Descripción

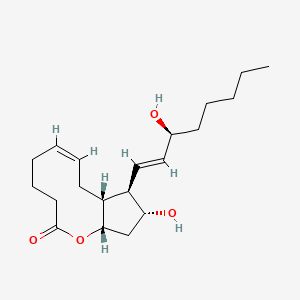

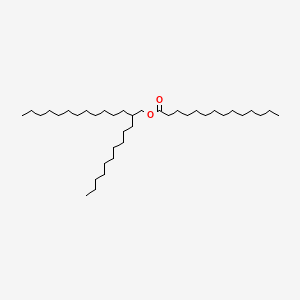

PGF2alpha-1,9-lactone is an aliphatic alcohol . It has a molecular formula of C20H32O4 . The IUPAC name for this compound is (6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one .

Synthesis Analysis

The synthesis of PGF2alpha-1,9-lactone involves an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step and an enantiomeric excess of 98% . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .

Molecular Structure Analysis

The molecular structure of PGF2alpha-1,9-lactone is complex. It has a bicyclic enal structure that is created in the synthesis process . The exact mass of the molecule is 336.23005950 g/mol .

Chemical Reactions Analysis

The key chemical reaction in the synthesis of PGF2alpha-1,9-lactone is an aldol cascade reaction . This reaction is facilitated by proline organocatalysis .

Physical And Chemical Properties Analysis

PGF2alpha-1,9-lactone has a molecular weight of 336.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 6 .

Aplicaciones Científicas De Investigación

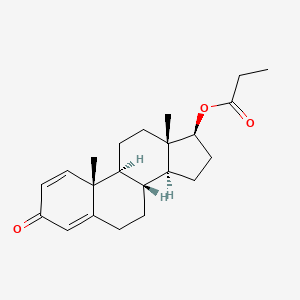

1. Synthesis of Prostaglandins and Prostaglandin Analogs PGF2alpha-1,9-lactone plays a crucial role in the total stereo-controlled synthesis of natural prostaglandins (PGs) and their structural analogs . After the synthesis of 1,9-PGF2α and 1,15-PGF2α lactones, many 1,15-lactones of E2, E3, F2, F3, A2, and A3 were found in the marine mollusc Tethys fimbria, stimulating research on their synthesis .

2. Development of Efficient and Stereoselective Synthesis of Prostaglandins The development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance due to their valuable medicinal applications and unique chemical structures . PGF2alpha-1,9-lactone is used in the unified synthesis of PGs cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost .

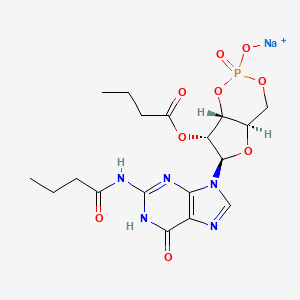

Biocatalytic Retrosynthesis

Biocatalytic retrosynthesis is a process that uses enzymes to reverse-engineer the synthesis of organic compounds. PGF2alpha-1,9-lactone is used in the biocatalytic retrosynthesis of prostaglandins, showcasing the usefulness and great potential of biocatalysis in the construction of complex molecules .

Construction of Complex Molecules

PGF2alpha-1,9-lactone is used in the construction of complex molecules. The many uses of δ-lactones not only for the synthesis of γ-lactones, but also for obtaining 9β-halogen-PGs and halogen-substituted cyclopentane intermediates, as synthons for new 9β-PG analogs and future applications, are also discussed .

Research on Biological Role

After the synthesis of 1,9-PGF2α and 1,15-PGF2α lactones, many 1,15-lactones of E2, E3, F2, F3, A2, and A3 were found in the marine mollusc Tethys fimbria. The quest for understanding their biological role stimulated the research on their synthesis .

Synthesis of Prostaglandin Drugs

Prostaglandins are hormone-like lipid compounds often found in animals and human-beings, and they display a multitude of biological functions. More than 20 PG analogs have been developed as marketed medicines, such as the veterinary drugs cloprostenol and fluprostenol, and antiglaucoma drugs bimatoprost and travoprost . PGF2alpha-1,9-lactone is used in the synthesis of these drugs .

Direcciones Futuras

The synthesis of PGF2alpha-1,9-lactone and its analogues has the potential to make existing prostaglandin-based drugs more affordable . It also facilitates the rapid exploration of related chemical structures around the ubiquitous five-membered ring motif, such as potentially therapeutic prostaglandin analogues .

Propiedades

IUPAC Name |

(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWMOTMHZYWJPF-WTKFZEAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C=C\CCCC(=O)O[C@H]2C[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025562 | |

| Record name | Prostaglandin F2alpha 1,9-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PGF2alpha-1,9-lactone | |

CAS RN |

55314-48-2 | |

| Record name | Prostaglandin F2alpha 1,9-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)